

415713-60-9 off-target effects and mitigation

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Compound of Interest

Compound Name: 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione

Cat. No.: B1680614

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Technical Support Center: 415713-60-9 (RI-1)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using 415713-60-9, a covalent inhibitor of RAD51, also known as RI-1.

Frequently Asked Questions (FAQs)

Q1: What is 415713-60-9 (RI-1) and what is its primary target?

A1: 415713-60-9, also known as RI-1, is a small molecule inhibitor of the RAD51 protein.[1][2] RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is essential for the repair of DNA double-strand breaks.[3] RI-1 is utilized in research to study the mechanisms of DNA repair and to explore its potential as an anti-cancer agent.

Q2: What is the mechanism of action of RI-1?

A2: RI-1 is a covalent inhibitor. It contains a reactive chloromaleimide group that forms an irreversible covalent bond with a specific cysteine residue (Cys319) on the surface of the RAD51 protein.[3] This covalent modification disrupts the formation of RAD51 filaments on single-stranded DNA, which is a critical step in the homologous recombination repair process. The binding of RI-1 to this pocket at the monomer-monomer interface of the RAD51 nucleoprotein filament inhibits the biochemical activities of RAD51.[3]

Q3: What are the known cellular effects of RI-1?

A3: By inhibiting RAD51, RI-1 disrupts homologous recombination in human cells.[4] This leads to an increased sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutics like cisplatin.[3] In some cancer cell lines, RI-1 has been observed to exhibit single-agent toxicity.

Troubleshooting Guide: Off-Target Effects

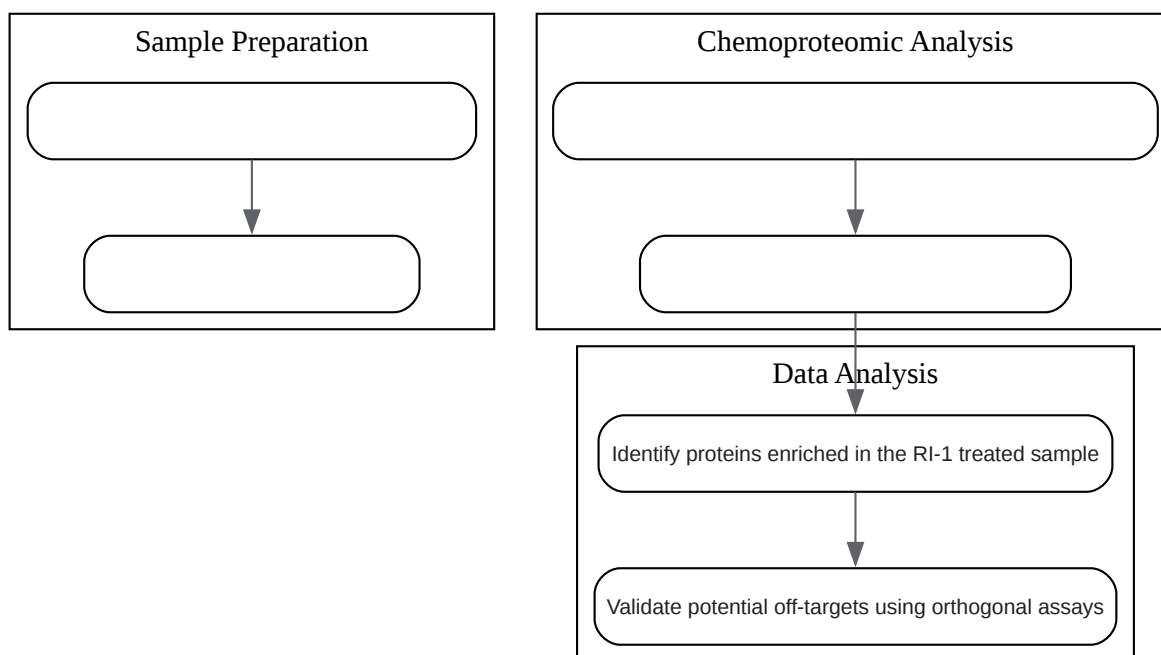
Q4: I am observing unexpected phenotypes in my experiments with RI-1. Could these be due to off-target effects?

A4: While RI-1 has been developed as a specific inhibitor of RAD51, its reactive nature as a covalent inhibitor means there is a potential for off-target interactions. Covalent inhibitors can sometimes react with other proteins that have accessible nucleophilic residues, such as cysteine. To date, a comprehensive, publicly available off-target profile for RI-1 from techniques like kinome scanning or chemoproteomics has not been identified in the literature. Therefore, unexpected phenotypes could potentially be attributed to the inhibition of other cellular targets.

Q5: How can I experimentally identify potential off-target effects of RI-1 in my model system?

A5: To identify potential off-target proteins of RI-1 in your specific experimental context, you can employ several proteomic strategies. Two powerful, unbiased techniques are Activity-Based Protein Profiling (ABPP) and chemoproteomic approaches using mass spectrometry.[5][6] These methods can help identify proteins that are covalently modified by RI-1 across the entire proteome.

A general workflow for identifying off-target interactions is outlined below:



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Fig. 1: General workflow for identifying off-target interactions.

Q6: What are some general strategies to mitigate potential off-target effects of covalent inhibitors like RI-1?

A6: Since specific mitigation strategies for RI-1 are not documented, general approaches for reducing off-target effects of covalent inhibitors can be considered. These strategies primarily focus on medicinal chemistry approaches to improve selectivity:

- Optimize the non-covalent binding affinity: Enhancing the initial, reversible binding of the inhibitor to the target protein can increase the local concentration of the inhibitor at the desired site, favoring the covalent reaction with the intended target over off-targets.
- Tune the reactivity of the electrophile: The reactivity of the chloromaleimide group can be modulated. A less reactive electrophile may have a lower propensity to react with off-target proteins that have less accessible or less nucleophilic cysteines.

- Develop reversible or semi-covalent analogs: In some cases, designing analogs with reversible or semi-covalent warheads can reduce the likelihood of permanent off-target modification.

For your experiments, using the lowest effective concentration of RI-1 and minimizing incubation times can also help to reduce potential off-target effects.

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol provides a general framework for using ABPP to identify off-target proteins of RI-1.

Materials:

- Cells of interest
- RI-1 (415713-60-9)
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
- Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
- Streptavidin beads
- Trypsin
- Buffers for mass spectrometry (e.g., ammonium bicarbonate, acetonitrile, formic acid)
- LC-MS/MS instrument

Methodology:

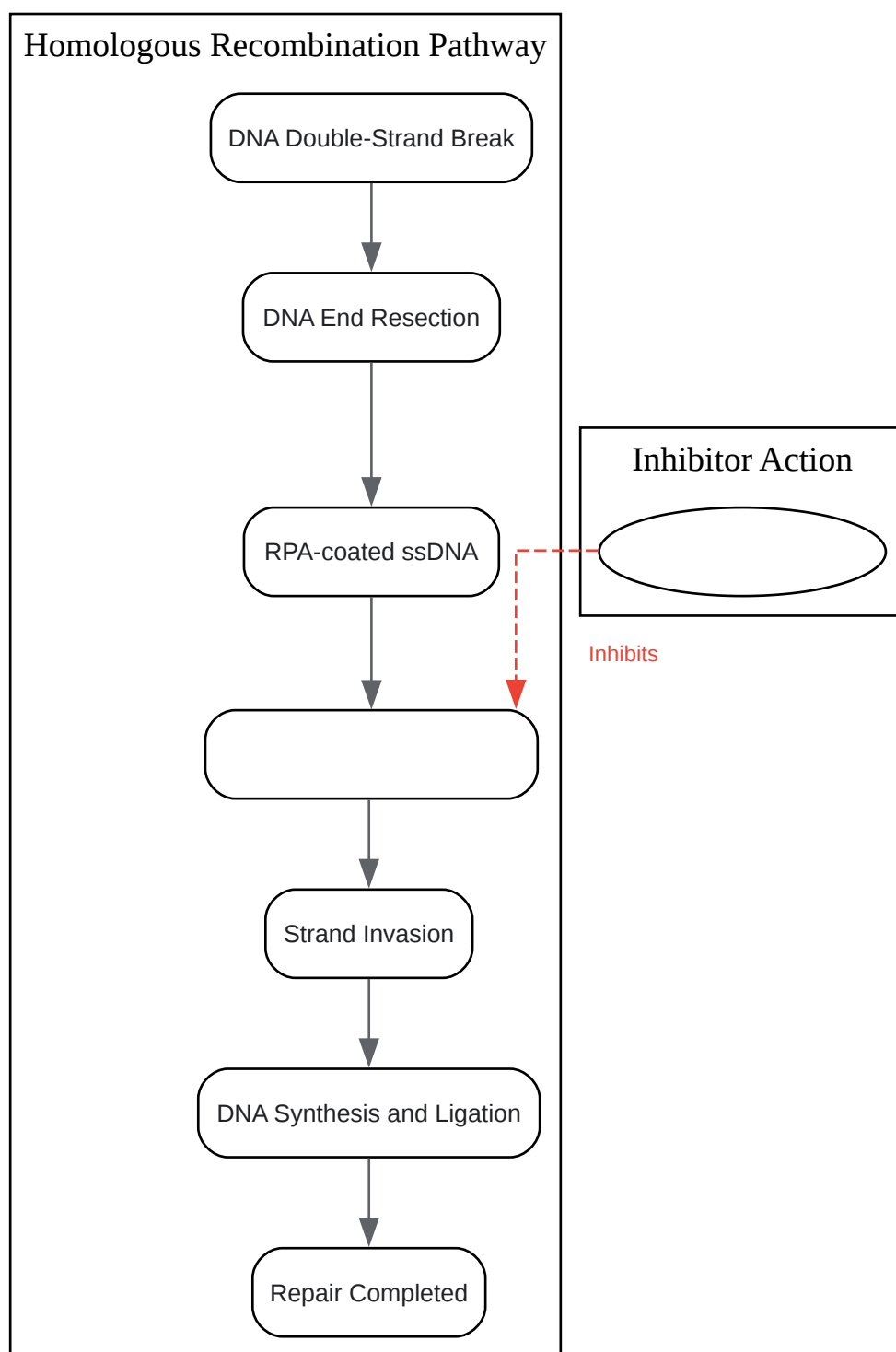
- **Cell Treatment:** Treat your cells with RI-1 at the desired concentration and for the desired time. Include a vehicle-only (DMSO) control.
- **Lysis:** Harvest and lyse the cells in a suitable lysis buffer to extract the proteome.
- **Probe Labeling:** Incubate the proteomes with a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label all accessible cysteine residues that have not been modified by RI-1.
- **Click Chemistry:** Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified proteins.
- **Enrichment:** Use streptavidin beads to enrich for the biotin-tagged proteins.
- **On-bead Digestion:** Wash the beads extensively and perform an on-bead tryptic digest to release the peptides for analysis.
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Quantify the relative abundance of peptides between the RI-1 treated and control samples. Proteins that are covalently modified by RI-1 will show a decrease in labeling by the cysteine-reactive probe and thus a reduced abundance in the final analysis.

Quantitative Data Summary

Parameter	Value	Cell Lines	Reference
IC50 (RAD51 Inhibition)	5 - 30 μ M	Biochemical Assay	[3]
LD50 (Single-agent toxicity)	20 - 40 μ M	HeLa, MCF-7, U2OS	[7]

Signaling Pathway

The following diagram illustrates the central role of RAD51 in the homologous recombination pathway and the point of inhibition by RI-1.



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